4-hydroxy-2H-thiochromen-2-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-2H-thiochromen-2-one can be synthesized through several methods. One common synthetic route involves the cyclization of o-hydroxythiobenzaldehyde with acetic anhydride. The reaction typically proceeds under acidic conditions, often using sulfuric acid as a catalyst. The general reaction scheme is as follows:
o-Hydroxythiobenzaldehyde+Acetic Anhydride→this compound+By-products
Another method involves the use of Lawesson’s reagent, which facilitates the conversion of o-hydroxybenzaldehyde derivatives to the corresponding thiochromenones under mild conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2H-thiochromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2H-thiochromen-2,4-dione.
Reduction: The carbonyl group can be reduced to form 4-hydroxy-2H-thiochroman.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).
Major Products
Oxidation: 2H-thiochromen-2,4-dione
Reduction: 4-Hydroxy-2H-thiochroman
Substitution: Various substituted thiochromenones depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, 4-hydroxy-2H-thiochromen-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties. Researchers are exploring its mechanism of action and its potential as a lead compound for drug development.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. These derivatives may act as enzyme inhibitors, receptor modulators, or other bioactive agents. The compound’s ability to interact with biological targets makes it a promising candidate for drug discovery.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 4-hydroxy-2H-thiochromen-2-one depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s ability to form hydrogen bonds and engage in hydrophobic interactions plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2H-chromen-2-one (Coumarin): Similar structure but lacks the sulfur atom.
4-Hydroxy-2H-thiochroman-2-one: Reduced form of 4-hydroxy-2H-thiochromen-2-one.
2H-thiochromen-2,4-dione: Oxidized form of this compound.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a sulfur atom within its structure. This combination imparts distinct chemical reactivity and biological activity compared to its oxygen-containing analogs. The sulfur atom can participate in unique interactions, such as forming thioethers or undergoing oxidation to sulfoxides and sulfones, which are not possible with oxygen analogs.
Properties
IUPAC Name |
2-hydroxythiochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2S/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIDMAJZERBPOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(S2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937503 | |
Record name | 2-Hydroxy-4H-1-benzothiopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16854-67-4 | |
Record name | 2H-1-Benzothiopyran-2-one, 4-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016854674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-4H-1-benzothiopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-1-thiocoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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